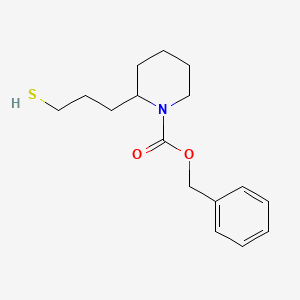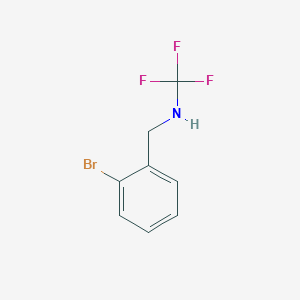
3-Phenylpiperazine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylpiperazine-2,6-dione is a heterocyclic compound that features a piperazine ring substituted with a phenyl group at the third position and two keto groups at the second and sixth positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpiperazine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be deprotected to yield the desired compound . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the efficient construction of the piperazine-2,6-dione core .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the Ugi reaction, which offers high yields and can be performed under mild conditions. The use of solid-phase synthesis and photocatalytic methods also provides efficient pathways for large-scale production .
化学反应分析
Types of Reactions: 3-Phenylpiperazine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
3-Phenylpiperazine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of 3-Phenylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structural modifications. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors on cell surfaces, blocking the binding of natural ligands and modulating cellular responses .
相似化合物的比较
Piperazine-2,5-dione: This compound shares a similar piperazine core but differs in the position of the keto groups.
Phenylpiperazine: Lacks the keto groups and has different biological activities.
Piperazinopyrrolidinone: Contains a fused pyrrolidinone ring, leading to distinct chemical properties and applications
Uniqueness: 3-Phenylpiperazine-2,6-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct reactivity and biological activity.
属性
CAS 编号 |
103040-88-6 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC 名称 |
3-phenylpiperazine-2,6-dione |
InChI |
InChI=1S/C10H10N2O2/c13-8-6-11-9(10(14)12-8)7-4-2-1-3-5-7/h1-5,9,11H,6H2,(H,12,13,14) |
InChI 键 |
AMCLXHFIGQCSDQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC(=O)C(N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)

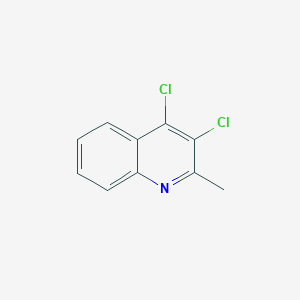

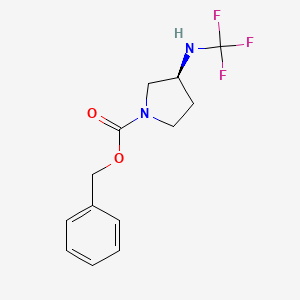
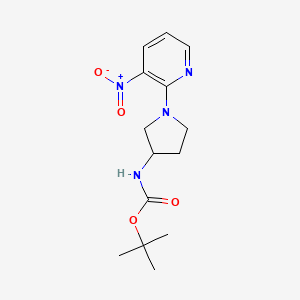

![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)

![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
